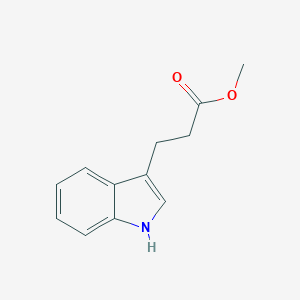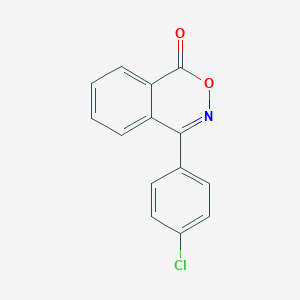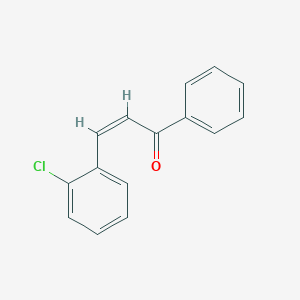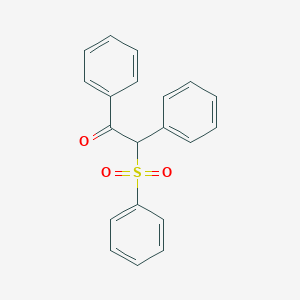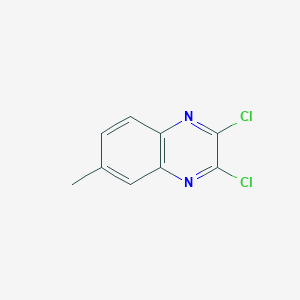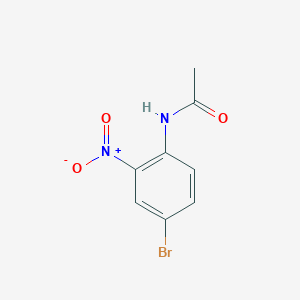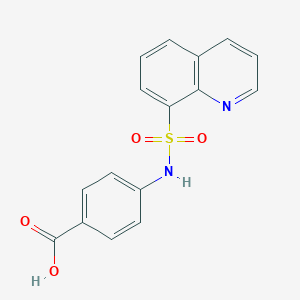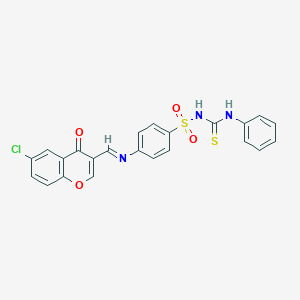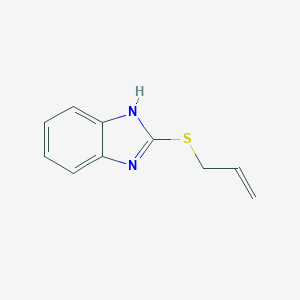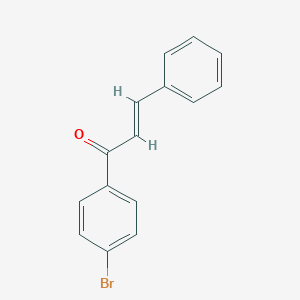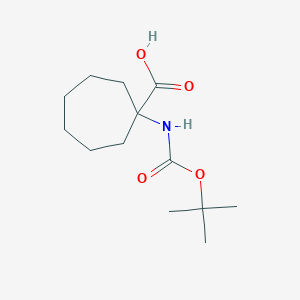
Ac-Arg-Phe-Met-Trp-Met-Lys-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any relevant background information. Mention its significance in the field of chemistry, biology, or industry.
科学研究应用
Provide a comprehensive description of the scientific research applications of the compound. Include its use in:
Chemistry: Discuss its role in chemical synthesis, catalysis, or as a reagent.
Biology: Explain its biological activity, including any interactions with biological molecules or systems.
Medicine: Describe its potential therapeutic uses, including any known pharmacological effects.
Industry: Highlight any industrial applications, such as in materials science, manufacturing, or environmental science.
作用机制
Target of Action
The primary target of the compound Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 is the opioid receptor . This receptor is a type of G protein-coupled receptor that interacts with opioids. It’s involved in pain regulation, reward, and addictive behaviors.
Mode of Action
As an opioid receptor antagonist , this compound binds to the opioid receptors but does not activate them. Instead, it blocks them, preventing the binding of endogenous or exogenous opioids. This action inhibits the downstream signaling pathways triggered by opioid receptor activation.
Biochemical Pathways
The compound’s interaction with opioid receptors affects several biochemical pathways. The most significant is the inhibition of the pain signaling pathway . By blocking the opioid receptors, the compound prevents the activation of this pathway by endogenous or exogenous opioids, leading to a reduction in pain perception .
Pharmacokinetics
Its bioavailability may also be influenced by factors such as absorption rate, distribution, metabolism, and excretion .
Result of Action
The primary result of the action of this compound is the reduction of pain perception . By acting as an opioid receptor antagonist, it can potentially counteract the effects of opioid drugs, including analgesia, euphoria, and respiratory depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other drugs, the physiological state of the individual (such as health status, age, and genetic factors), and the specific characteristics of the opioid receptors (such as their density and distribution in the body) .
准备方法
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time).
Industrial Production Methods: Discuss any industrial methods used for the large-scale production of the compound. Highlight any differences from laboratory-scale synthesis.
化学反应分析
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.
Major Products: Describe the major products formed from these reactions. Include any relevant reaction mechanisms and pathways.
相似化合物的比较
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its unique properties and advantages.
List of Similar Compounds: Provide a list of similar compounds and briefly describe their similarities and differences.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N14O7S2/c1-26(59)53-32(16-10-20-51-44(48)49)38(61)57-35(23-27-11-5-4-6-12-27)41(64)55-34(18-22-67-3)40(63)58-36(24-28-25-52-30-14-8-7-13-29(28)30)42(65)56-33(17-21-66-2)39(62)54-31(37(45)60)15-9-19-50-43(46)47/h4-8,11-14,25,31-36,52H,9-10,15-24H2,1-3H3,(H2,45,60)(H,53,59)(H,54,62)(H,55,64)(H,56,65)(H,57,61)(H,58,63)(H4,46,47,50)(H4,48,49,51)/t31-,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKLPADQQRMDP-NGTAMTFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N14O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
